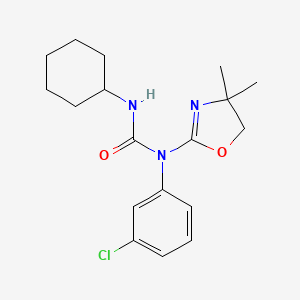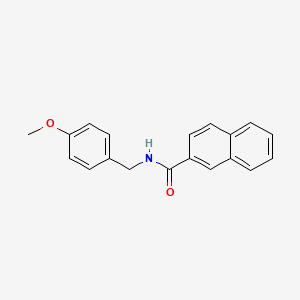![molecular formula C18H18ClNO3 B5789487 4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)
4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine, commonly known as CBDM, is a synthetic compound that has gained significant attention in the scientific community. This compound belongs to the class of benzoylmorpholines and has shown promising results in various research applications.
Wirkmechanismus
The mechanism of action of CBDM is not fully understood, but it is believed to act on various molecular targets. CBDM has been shown to activate the p53 pathway, which is a critical pathway involved in the regulation of cell growth and apoptosis. It also inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
CBDM has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. CBDM has also been found to modulate the immune system, making it a potential candidate for immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of CBDM is its high purity and excellent solubility in various solvents. This makes it easy to use in various lab experiments. However, one of the limitations of CBDM is its high cost, which may limit its use in some research areas.
Zukünftige Richtungen
There are several future directions for research on CBDM. One of the significant areas of research is the development of CBDM analogs with improved efficacy and reduced toxicity. Additionally, more research is needed to understand the molecular targets of CBDM and its mechanism of action fully. Finally, more preclinical studies are needed to evaluate the potential use of CBDM in various diseases, including cancer and neurodegenerative diseases.
Conclusion:
CBDM is a promising synthetic compound that has shown potential in various scientific research applications. Its high purity and excellent solubility make it easy to use in various lab experiments. While more research is needed to fully understand its mechanism of action and potential use in various diseases, CBDM has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of CBDM involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with 4-chlorobenzyl alcohol to obtain CBDM. This synthesis method has been optimized to produce high yields of CBDM with excellent purity.
Wissenschaftliche Forschungsanwendungen
CBDM has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is the study of cancer. CBDM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
CBDM has also been studied for its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects and can prevent neuronal cell death. Additionally, CBDM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-16-5-7-17(8-6-16)23-13-14-1-3-15(4-2-14)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPZLZXBUZNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorophenoxy)methyl]phenyl}(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)
![4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)
![ethyl 4-{[(2-furylmethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5789458.png)

![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)


![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)